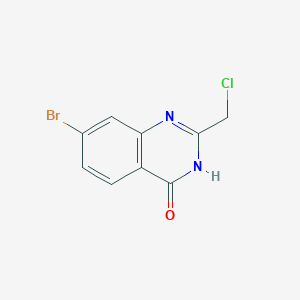

7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

7-bromo-2-(chloromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-5-1-2-6-7(3-5)12-8(4-11)13-9(6)14/h1-3H,4H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXMDEGFONRARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(NC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621782 | |

| Record name | 7-Bromo-2-(chloromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573681-17-1 | |

| Record name | 7-Bromo-2-(chloromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2-(chloromethyl)quinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of 7-Bromo-2-(Chloromethyl)quinazolin-4(3H)-one

Starting Materials and General Approach

- The synthesis often begins with 5-bromoanthranilic acid or its derivatives as the bromine source at position 7 of the quinazoline ring.

- Cyclization with reagents such as acetic anhydride or formamide derivatives leads to the formation of the quinazolin-4-one core.

- Chloromethylation at position 2 is typically achieved via reaction with chloromethylating agents under controlled conditions.

Specific Synthetic Routes

Route A: Cyclization and Substitution via 6-Bromo-2-methylbenzoxazin-4-one Intermediate

- According to a study on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, 6-bromo-2-methylbenzoxazin-4-one is prepared by condensing 5-bromoanthranilic acid with acetic anhydride.

- This intermediate is then reacted with various amines to yield substituted quinazolinones.

- While this study focuses on 6-bromo derivatives, the methodology can be adapted for 7-bromo substitution by using appropriately brominated anthranilic acids.

Route B: Bromination and Chloromethylation via NBS and Alkyl Halides

- A recent 2024 study describes the synthesis of 6-bromo quinazoline derivatives involving N-bromosuccinimide (NBS) bromination in acetonitrile to introduce bromine at the desired position.

- The key intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is then alkylated with alkyl halides such as chloromethyl bromide in the presence of potassium carbonate in DMF to introduce the chloromethyl group at position 2.

- This method yields high purity products with well-characterized NMR and mass spectra confirming the substitution patterns.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The bromination step using NBS is a mild and selective method for introducing bromine at the 7-position of the quinazolinone ring, avoiding harsh conditions that could degrade sensitive intermediates.

- Chloromethylation via alkyl halides in the presence of bases like potassium carbonate in polar aprotic solvents (DMF) is efficient, providing good yields and facilitating purification.

- The use of 5-bromoanthranilic acid as a starting material ensures regioselective bromination at the 7-position, critical for the target compound's structure.

- Industrial methods emphasize minimizing environmental impact and improving yields by optimizing reaction steps, solvents, and purification techniques.

- Spectroscopic data (1H-NMR, 13C-NMR, Mass Spectrometry) consistently confirm the presence of the bromine and chloromethyl substituents at the correct positions, validating the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The quinazolinone core can be oxidized or reduced under specific conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinazolinone oxides.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one serves as a building block in the development of various bioactive compounds. Its derivatives have been investigated for:

- Anticancer Activity : Several studies have reported that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

- Antimicrobial Properties : Research indicates that quinazoline derivatives can possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

Biological Studies

The compound's mechanism of action often involves the inhibition of specific enzymes or receptors, such as tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression . This interaction underscores its importance as a lead compound in drug discovery programs aimed at developing targeted therapies.

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of agrochemicals and other industrial chemicals. Its derivatives are being investigated for their potential use in various industrial applications, including:

- Development of New Agrochemicals : The compound's reactivity allows it to be modified into various functionalized products that can serve as effective agrochemical agents .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The lead compound showed an IC50 value comparable to established anticancer drugs, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis of Novel Derivatives

Research conducted on improving synthetic routes for quinazoline derivatives highlighted the efficiency of using o-anthranilic acids as starting materials. This approach allowed for the one-pot synthesis of several novel compounds with enhanced biological activity, showcasing the versatility of this compound as a precursor .

Mechanism of Action

The mechanism of action of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, in antitumor research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to quinazolinone derivatives with variations in substituents at positions 2, 6, 7, and 6. Key differences include halogenation patterns, aryl/alkyl substitutions, and functional groups (Table 1).

Table 1. Structural and Physicochemical Comparisons

Key Observations:

- Reactivity: The chloromethyl group in the target compound and 5b facilitates alkylation or nucleophilic substitution, distinguishing them from aryl-substituted analogues like 52A .

- Melting Points: Brominated derivatives with bulky substituents (e.g., 3b) exhibit higher melting points (>200°C) compared to thiazole-containing B3 (137°C), reflecting differences in molecular packing .

- Spectral Signatures: The C=O stretch in IR (~1678–1680 cm⁻¹) is consistent across quinazolinones, while substituents like phenylethynyl (3b) or thiazole (B3) introduce distinct ¹H-NMR shifts .

Biological Activity

7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C9H7BrClN3O

- Molecular Weight: 276.53 g/mol

- Melting Point: Approximately 150 °C

- Solubility: Soluble in organic solvents like DMSO and ethanol.

Pharmacological Activities

The biological activities of this compound have been studied in various contexts, particularly its anticancer and antimicrobial properties.

Anticancer Activity

Quinazolinone derivatives are recognized for their potential as anticancer agents. Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

The compound's mechanism involves the inhibition of key protein kinases associated with cancer progression, such as EGFR and VEGFR. The structural activity relationship (SAR) studies suggest that the presence of bromine and chlorine atoms enhances the binding affinity to these targets, leading to increased antiproliferative effects .

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives possess notable antibacterial properties. The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating a synergistic effect when combined with β-lactam antibiotics like piperacillin-tazobactam .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Protein Kinases : The compound acts as an inhibitor of tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Binding to Allosteric Sites : It binds to allosteric sites on enzymes like penicillin-binding protein (PBP), which alters their conformation and enhances the efficacy of other antibiotics against resistant strains .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- A study by Al-Obaid et al. synthesized various quinazolinone derivatives, including this compound, and evaluated their anticancer properties against multiple cell lines. The results indicated a dose-dependent inhibition of cell growth .

- Another investigation explored the antibacterial efficacy of this compound against clinical isolates of MRSA, demonstrating its potential as an adjunct therapy in resistant infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one?

- Methodology : The compound is synthesized via cyclization of intermediates derived from substituted anthranilic acids. For example, chloroacetyl chloride reacts with aminonitrile derivatives (e.g., 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-carbonitrile) to form chloroacetamide intermediates, which undergo cyclization under controlled conditions (e.g., reflux in anhydrous pyridine) . Bromination at the 7-position is achieved using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents like DMF .

- Key Considerations : Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) critically influence yield and purity. Purification typically involves recrystallization or column chromatography .

Q. How is the compound characterized analytically?

- Techniques :

- NMR : H and C NMR in DMSO-d confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 285.98 for CHBrClNO) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% .

Q. What are the primary stability concerns during storage?

- Reactivity : The chloromethyl group is susceptible to hydrolysis, requiring storage under anhydrous conditions (e.g., desiccated at 4°C). Degradation products include 2-hydroxymethyl derivatives .

- Light Sensitivity : Bromine substituents may undergo photolytic cleavage; amber vials are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitutions at the chloromethyl position?

- Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 30 mins) and improves yields by 15–20% compared to conventional heating .

- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) enhances nucleophilicity in biphasic systems (e.g., HO/CHCl) .

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO stabilize transition states in SN2 reactions with amines or thiols .

Q. How do structural modifications influence biological activity?

- Case Study : Replacing the chloromethyl group with a piperazinylmethyl moiety (via nucleophilic substitution) enhances blood-brain barrier penetration, as observed in analogs with CNS activity .

- Activity-Contradiction Analysis : While 7-bromo derivatives show antimicrobial activity (MIC = 8 µg/mL against S. aureus), 6-bromo isomers exhibit reduced potency (MIC > 32 µg/mL), highlighting positional sensitivity .

Q. What computational methods predict binding affinity to kinase targets?

- Protocol :

Molecular Docking : Use AutoDock Vina to simulate interactions with EGFR (PDB ID: 1M17). The chloromethyl group forms hydrophobic contacts with Leu694 and Val702 .

MD Simulations : AMBER20 assesses stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

- Validation : Correlate docking scores with in vitro IC values from kinase inhibition assays .

Q. How to resolve spectral contradictions in substituted analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.